(E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine
CAS No.: 155272-04-1
VCID: VC0193613
Molecular Formula: C19H22N4O4
Molecular Weight: 370.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | (E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine is a xanthine derivative, a class of compounds known for their diverse biological activities and pharmacological potential . Xanthine derivatives, including (E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine, have attracted significant attention from researchers for their therapeutic applications in various pathological conditions . Xanthine derivatives can be synthesized with various substitutions, and modifications at positions 1, 3, and 8 of the xanthine structure can lead to the creation of more potent compounds . These derivatives are investigated for a range of activities, such as anti-cancer properties and their effects on the respiratory system . Xanthine itself is a purine base found in most human body tissues and fluids . It is involved in the breakdown of purines and is converted into uric acid by the enzyme xanthine oxidase . Researchers have explored the synthesis of xanthine derivatives to develop selective and efficient methods for creating compounds with enhanced pharmaceutical properties . For example, theophylline is a xanthine derivative used as a bronchodilator . The structural variations in xanthine derivatives, such as the addition of heterocyclic groups at the 8th position, can significantly improve their stability and pharmacological properties . These compounds have demonstrated potential as antitussive agents and in the treatment of respiratory system diseases . The development and study of xanthine derivatives remain an active area of research, with the aim of creating new compounds with greater selectivity for phosphodiesterase enzymes or adenosine receptor subtypes . |
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CAS No. | 155272-04-1 |
Product Name | (E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine |
Molecular Formula | C19H22N4O4 |
Molecular Weight | 370.4 g/mol |
IUPAC Name | 1,3-diethyl-8-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione |
Standard InChI | InChI=1S/C19H22N4O4/c1-5-22-17-16(18(25)23(6-2)19(22)26)21(3)15(20-17)10-8-12-7-9-14(27-4)13(24)11-12/h7-11,24H,5-6H2,1-4H3/b10-8+ |
Standard InChIKey | NQIVNUMNTIZJFG-CSKARUKUSA-N |
SMILES | CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)O)C |
Canonical SMILES | CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)O)C |
Purity | > 95% |
Synonyms | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(3-hydroxy-4-methoxy phenyl)ethenyl)-7-methyl- |
PubChem Compound | 6448949 |
Last Modified | Apr 15 2024 |
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